![molecular formula C21H14N4O2S2 B2721670 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide CAS No. 2319923-74-3](/img/structure/B2721670.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-b]pyridine is a core structural motif present in a wide range of natural products . Sulfonamide functionality is an important structural unit that affects activity . A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Molecular Structure Analysis
All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Wissenschaftliche Forschungsanwendungen
Biological Active Sulfonamide Hybrids
Sulfonamide hybrids have emerged as compounds with significant pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain. These hybrids often combine sulfonamides with various organic compounds, such as coumarin, indole, quinoline, chalcone, pyrazole/pyrazoline, quinazoline, and thiazole, to create two-component hybrids with enhanced biological activities. Recent studies have focused on designing and synthesizing these hybrids to explore their therapeutic potentials (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antimalarial and Antiviral Applications
Sulfonamides have shown promise in antimalarial and antiviral applications. Research on N-(phenylsulfonyl)acetamide derivatives highlighted their in vitro antimalarial activity and characterized their ADMET properties, indicating their potential as COVID-19 therapeutics. The investigation into the reactivity and biological activity of these sulfonamides underscores the utility of sulfonamide hybrids in combating infectious diseases (Fahim & Ismael, 2021).
Anticancer Applications
Novel sulfonamides incorporating thiazole and other heterocyclic moieties have been synthesized and evaluated for their anti-human liver cancer activities. Certain compounds demonstrated better activity than methotrexate, a reference drug, highlighting the potential of sulfonamide-based compounds in cancer therapy. Molecular docking studies further validated the efficacy of these compounds as suitable inhibitors against specific cancer targets (Bashandy, 2015).
Antimicrobial Applications
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their antibacterial applications. These compounds have demonstrated high antibacterial activities against various bacterial strains, emphasizing the potential of sulfonamide-based heterocycles as effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Phosphoinositide 3-Kinase Inhibitors
Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, offering a new avenue for the treatment of diseases mediated by PI3K signaling pathways. These compounds, characterized by their sulfonamide functionality, have shown significant inhibitory activity, presenting a promising strategy for developing targeted therapies (Xia et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S2/c26-29(27,18-7-1-4-14-5-2-12-22-19(14)18)25-16-10-8-15(9-11-16)20-24-17-6-3-13-23-21(17)28-20/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOBYQSIMUZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

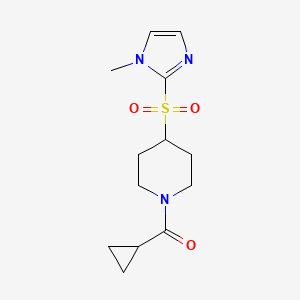
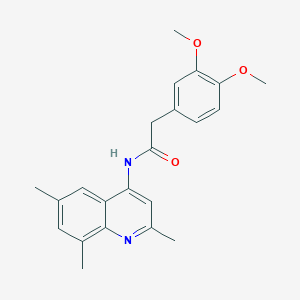
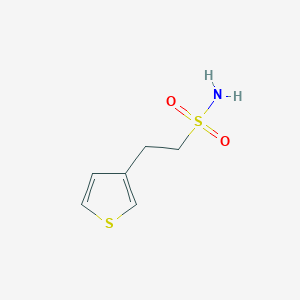
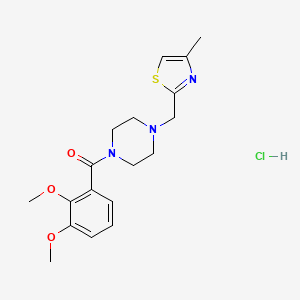
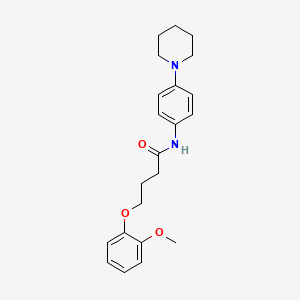
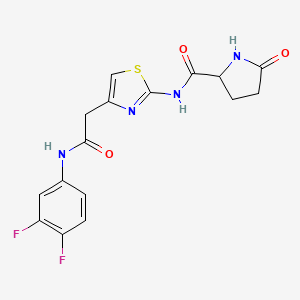
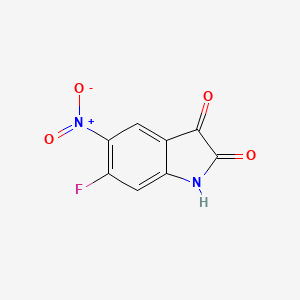
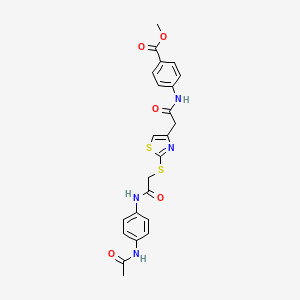
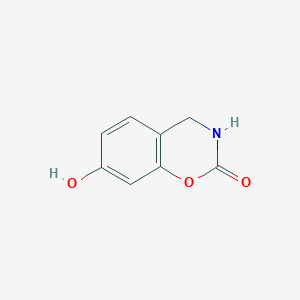
![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)
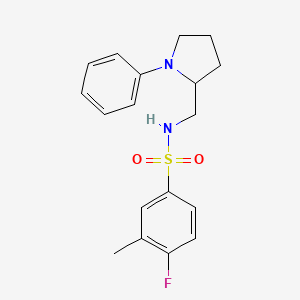
![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)